molecular formula C26H30N2O6 B2736003 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid CAS No. 2138514-98-2

2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid

Cat. No.: B2736003
CAS No.: 2138514-98-2
M. Wt: 466.534
InChI Key: CCDFDFQWAURBIC-UHFFFAOYSA-N
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Description

2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound that is often used in peptide synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves several steps. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in C-H activation methodologies. The palladium-mediated C-C bond formation can be made in tandem with 2-methylpyridine, allowing for the synthesis of complex molecules . The molecular targets and pathways involved include the activation of specific carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid lies in its versatility and stability, making it a preferred choice for various synthetic applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDFDFQWAURBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138514-98-2
Record name 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
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